tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic organic compound characterized by its imidazo-pyridine structure. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound's unique structure contributes to its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be achieved through various methods involving the construction of the imidazo-pyridine framework. One common approach includes:
Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity.
The molecular structure of tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉N₃O₂ |
Molecular Weight | 219.29 g/mol |
InChI Key | LEWMKWVXTQEXHB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CN2CC(CCC2=N1)N |
The structural integrity is vital for its biological activity and interaction with target proteins.
tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate participates in various chemical reactions that are significant for its application:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced pharmacological effects.
The mechanism of action for tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with biological targets such as enzymes or receptors:
This selective action highlights its potential as a therapeutic agent.
The physical and chemical properties of tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Boiling Point | Not determined |
Melting Point | Not determined |
Storage Conditions | Room temperature |
These properties influence its handling and application in research settings.
tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific uses:
The versatility of this compound makes it valuable across various fields of research and development.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1